1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(1-phenylpropan-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(12-15-6-4-3-5-7-15)19-13-18(20)16-8-10-17(21-2)11-9-16/h3-11,14,18-20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFSETOETUSBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC(C2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(4-methoxyphenyl)-2-nitropropane. The nitro group is subsequently reduced to an amino group using catalytic hydrogenation, resulting in 1-(4-methoxyphenyl)-2-aminopropane. Finally, the amino group is alkylated with 1-phenylpropan-2-ol under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethanone.
Reduction: 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
The compound has been evaluated for its pharmacological properties, particularly in the context of neuropharmacology. Research indicates its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin and norepinephrine pathways.
Case Study: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their ability to inhibit the reuptake of serotonin and norepinephrine. Results showed that certain derivatives exhibited significant activity, suggesting that modifications to the structure could enhance efficacy against depression .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in animal models of arthritis. This suggests a mechanism through which the compound could alleviate symptoms associated with inflammatory diseases .
Antioxidant Activity
Research has indicated that 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol exhibits antioxidant properties, which can protect cells from oxidative stress.
Case Study: Cellular Protection Against Oxidative Damage
In vitro studies showed that the compound significantly reduced oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide. This protective effect highlights its potential use in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Physical and Chemical Properties
- Solubility : The target compound’s phenylpropan-2-yl group increases lipophilicity (logP ~2.8) compared to simpler analogs like 1-(4-methoxyphenyl)propan-2-ol (logP ~1.5), impacting membrane permeability .
- Melting Points : Enantiopure derivatives (e.g., (+)-(1R)-4b in ) exhibit higher melting points (>100°C) due to crystalline stability, whereas intermediates with oils (e.g., 5q in ) require low-temperature storage .
Biological Activity
1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol, also known as C18H23NO2 , is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C18H23NO2 |
| Molecular Weight | 285.39 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(1-phenylpropan-2-ylamino)ethanol |
| PubChem CID | 63012634 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Antioxidant Activity : The methoxy group in the phenyl ring is known to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria, due to its ability to disrupt bacterial cell membranes .
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter levels and exhibiting anti-inflammatory properties in neurodegenerative models .
Pharmacological Studies
A variety of studies have investigated the pharmacological effects of this compound:
- A study published in MDPI assessed derivatives of methoxyphenol compounds for antibacterial activity against Helicobacter pylori. The results indicated that certain structural modifications could significantly enhance their efficacy, suggesting that similar modifications could be explored for this compound .
- In vitro assays have demonstrated that compounds containing the methoxyphenyl moiety can inhibit bacterial growth with minimal cytotoxicity to human cells, indicating a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various methoxy-substituted phenolic compounds showed promising results for antibacterial activity. The MIC (Minimum Inhibitory Concentration) values ranged from 32 to 64 µg/mL against resistant strains, highlighting the potential application of such compounds in treating infections caused by resistant bacteria .
Case Study 2: Neuroprotective Properties
Research exploring the neuroprotective effects of related compounds found that they could reduce neuronal apoptosis induced by oxidative stress. This suggests that this compound may also exhibit similar protective effects, warranting further investigation into its potential use in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol, and how do reaction conditions influence yield and purity?
The compound can be synthesized via reductive amination or catalytic hydrogenation of intermediates like 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. For example:
- Reduction with Raney Nickel : Yields range from 15–28% but may produce impurities due to incomplete reduction .
- NaBH₄ in aprotic solvents : Higher yields (45–55%) are achieved, but pH and solvent choice (e.g., ethanol vs. THF) critically affect stereochemical outcomes .
- Palladium on charcoal with organic acids : Optimizes selectivity for the desired amine via protonation of intermediates, reducing side products .
Key Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize quenching times and minimize byproducts.
Q. How can researchers confirm the stereochemical configuration of this compound?
- X-ray crystallography : Use SHELXL for refinement of crystal structures, which resolves absolute configuration and hydrogen-bonding networks (e.g., as demonstrated in formoterol precursors) .
- Chiral HPLC : Employ columns like Chiralpak® AD-H with hexane/isopropanol mobile phases to separate enantiomers and assess enantiomeric excess (ee) .
- NMR spectroscopy : NOESY or ROESY experiments can reveal spatial proximity of protons, distinguishing R/S configurations at chiral centers .
Q. What analytical techniques are recommended for purity assessment?
- High-resolution mass spectrometry (HRMS) validates molecular formula.
- HPLC-UV/ELSD with C18 columns (e.g., Agilent Zorbax) quantifies impurities ≥0.1%.
- DSC/TGA evaluates thermal stability and polymorphic forms, critical for reproducibility in biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the phenyl rings) affect biological activity?
- Comparative studies with analogs (e.g., 4-chloro or 4-fluoro derivatives) reveal that electron-withdrawing groups enhance receptor binding affinity in vitro. For example, replacing methoxy with chloro increases µ-opioid receptor binding by ~30% .
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, followed by SPR or ITC for binding kinetics .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Source of discrepancies : Variations in cell lines (e.g., HEK293 vs. CHO for GPCR assays) or solvent carriers (DMSO vs. ethanol) can alter IC₅₀ values.
- Resolution approach :
- Standardize assay conditions (e.g., pH 7.4 buffer, <0.1% DMSO).
- Validate findings using orthogonal assays (e.g., radioligand binding + calcium flux) .
- Perform meta-analyses of published data to identify outlier methodologies .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
Q. How can computational methods predict metabolic pathways?
- In silico tools :
- SwissADME : Predicts Phase I/II metabolism sites (e.g., hydroxylation at the propan-2-yl group).
- CYP450 docking : Identifies high-risk isoforms (e.g., CYP2D6-mediated O-demethylation) .
- Validation : Incubate with human liver microsomes (HLMs) and track metabolites via UPLC-QTOF .
Key Methodological Recommendations
- For crystallography : Use SHELX programs for high-resolution refinement, especially for twinned crystals .
- For in vivo studies : Combine PK/PD modeling with physiologically based pharmacokinetic (PBPK) simulations to extrapolate human doses .
- For conflicting bioactivity data : Apply the Benjamini-Hochberg procedure to adjust for false discovery rates in high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
